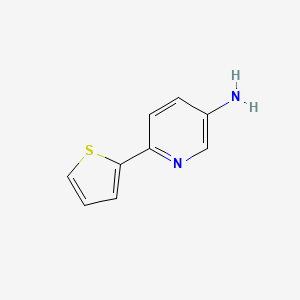

6-(Thiophen-2-yl)pyridin-3-amine

Descripción

Contextualization within Aminopyridine and Thiophene (B33073) Derivatives Research

The study of aminopyridines and thiophene derivatives has been a fertile ground for the discovery of new bioactive compounds. Aminopyridines, which exist in three isomeric forms, are a class of compounds that have been extensively studied for their diverse pharmacological activities. researchgate.net Similarly, thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs containing this moiety. nih.gov Research into derivatives of 6-(thiophen-2-yl)pyridin-3-amine, such as pyrimidines and pyrazoles, has revealed potential anti-inflammatory and anticancer activities.

Strategic Importance of the Pyridyl-Thiophene Scaffold in Chemical Synthesis and Design

The pyridyl-thiophene scaffold is of significant strategic importance in the design of new molecules with specific functions. The combination of the electron-deficient pyridine (B92270) ring and the electron-rich thiophene ring allows for a wide range of chemical modifications and functionalization. nih.gov This versatility makes it a valuable building block in the synthesis of complex molecules for various applications. The development of synthetic methods, such as Suzuki-Miyaura cross-coupling reactions, has been crucial in constructing these biaryl systems. The ability to fine-tune the properties of the scaffold by introducing different substituents on either the pyridine or thiophene ring offers a powerful tool for medicinal chemists and materials scientists. This strategic design allows for the optimization of interactions with biological targets, such as enzymes and receptors, and the tailoring of properties for applications in materials science, including organic semiconductors.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₈N₂S | cymitquimica.com |

| Molecular Weight | 176.2382 g/mol | cymitquimica.com |

| Physical State | Solid | cymitquimica.com |

| Purity | 97% | cymitquimica.com |

| CAS Number | 898289-44-6 |

Structure

3D Structure

Propiedades

IUPAC Name |

6-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMMXAXMOQPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594617 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-44-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Thiophen 2 Yl Pyridin 3 Amine and Its Analogs

Historical Development of Synthetic Approaches to the Pyridyl-Thiophene Core

The journey towards the synthesis of complex heterocyclic systems like the pyridyl-thiophene core is rooted in the foundational discoveries of thiophene (B33073) and pyridine (B92270) chemistry in the 19th century. However, the deliberate construction of hybrid structures combining these two rings gained prominence in the early 21st century. This surge was largely fueled by the need for novel pharmacophores in drug discovery programs. Early and pivotal methods for creating the biaryl linkage between the pyridine and thiophene rings relied heavily on transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly popular choice in the 2000s. The development of these methodologies coincided with a broader focus within the medicinal chemistry community on nitrogen- and sulfur-containing heterocycles, which are prevalent in many FDA-approved drugs.

Classical and Established Synthetic Routes to 6-(Thiophen-2-yl)pyridin-3-amine

The construction of the this compound scaffold is primarily achieved through well-established synthetic transformations that can be broadly categorized into cross-coupling reactions, cyclization and condensation reactions, and multi-component reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of the C-C bond between the pyridine and thiophene rings. These methods offer a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a widely employed method for synthesizing this compound and its derivatives. This reaction typically involves the coupling of a pyridine derivative bearing a halide or triflate with a thiophene boronic acid or ester, or vice versa, in the presence of a palladium catalyst and a base. For instance, 6-chloropyridin-3-amine can be coupled with thiophene-2-boronic acid to yield the target compound. The nitro group at the 3-position of the pyridine ring can also be utilized, followed by a reduction to the amine functionality after the coupling reaction.

While less common for this specific scaffold, other cross-coupling reactions like the Stille , Negishi , and Sonogashira couplings also represent viable synthetic strategies. The Stille coupling would utilize an organotin reagent, the Negishi coupling an organozinc reagent, and the Sonogashira coupling a terminal alkyne, which would then require further transformation to achieve the thiophene ring.

| Cross-Coupling Reaction | Pyridine Substrate Example | Thiophene Substrate Example | Catalyst System Example | Reference |

| Suzuki-Miyaura | 6-Halopyridin-3-amine | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | |

| Stille | 6-Halopyridin-3-amine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | General methodology |

| Negishi | 6-Halopyridin-3-amine | 2-(Chlorozincio)thiophene | Pd(PPh₃)₄ | General methodology |

Cyclization and Condensation Reactions

Cyclization and condensation reactions offer an alternative approach to building the pyridyl-thiophene core, often starting from acyclic precursors. These methods can be particularly useful for constructing highly substituted analogs.

One common strategy involves the construction of the pyridine ring onto a pre-existing thiophene moiety. For example, a Knoevenagel condensation between an appropriate aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) can form an arylidenemalononitrile intermediate. Subsequent Michael addition and intramolecular cyclization can lead to the formation of a substituted pyridine ring.

Another approach involves the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to this compound. For instance, the reaction of 2-acetylthiophene (B1664040) with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) can lead to the formation of a 2-oxo-dihydropyridine derivative, which can be further functionalized. nih.gov Condensation reactions are also employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives with thiophene substituents.

| Reaction Type | Starting Materials Example | Key Intermediate/Product | Reagents/Conditions Example | Reference |

| Knoevenagel Condensation/Cyclization | Thiophene-2-carboxaldehyde, Malononitrile, N-alkyl-2-cyanoacetamide | Substituted pyridine derivative | Base | |

| Gewald Aminothiophene Synthesis | Carbonyl compound, Active methylene nitrile, Elemental sulfur | 2-Aminothiophene derivative | Base (e.g., morpholine) | derpharmachemica.comresearchgate.net |

| Thieno[2,3-b]pyridine Synthesis | 2-Acetylthiophene, Ethyl cyanoacetate, Ammonium acetate | 2-Oxo-dihydropyridine derivative | Reflux in ethanol (B145695) | nih.gov |

Multi-Component Reactions

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules like this compound and its analogs in a single synthetic operation. wpmucdn.comnih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity.

A notable example is the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles through a three-component reaction of an aldehyde, malononitrile, and a thiophenol. wpmucdn.com While not directly yielding the target compound, this methodology highlights the power of MCRs in constructing highly functionalized pyridine rings that can be further elaborated. The reaction often proceeds under mild conditions and can be catalyzed by various catalysts, including metal-organic frameworks (MOFs). wpmucdn.com

The synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile from 4-pyridine carboxaldehyde, 2-acetyl thiophene, and ethyl cyanoacetate in the presence of ammonium acetate is another example of a one-pot reaction that assembles the pyridyl-thiophene scaffold. nih.gov

| Reaction Name | Components | Product Type | Catalyst Example | Reference |

| Thio-pyridine Synthesis | Aldehyde, Malononitrile, Thiophenol | 2-Amino-6-(arylthio)pyridine-3,5-dicarbonitrile | Zn(II) or Cd(II) MOF | wpmucdn.com |

| Hantzsch-like Pyridine Synthesis | 4-Pyridine carboxaldehyde, 2-Acetyl thiophene, Ethyl cyanoacetate, Ammonium acetate | 2-Oxo-dihydropyridine derivative | Ceric Ammonium Nitrate (CAN) | nih.gov |

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced catalytic approaches for the synthesis of pyridyl-thiophene systems.

Catalytic Approaches (e.g., organocatalysis, photocatalysis)

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. rsc.orgchemtube3d.comrsc.org While specific examples for the direct synthesis of this compound are still emerging, organocatalytic methods are well-established for the synthesis of both pyridine and thiophene cores. For instance, proline and its derivatives can catalyze the formation of substituted pyridines. rsc.org The principles of organocatalysis, such as enamine and iminium ion activation, can be applied to the construction of the pyridyl-thiophene scaffold.

Photocatalysis offers a green and sustainable approach to organic synthesis by utilizing visible light as an energy source. mdpi.com Thiophene-based covalent triazine frameworks have been developed as heterogeneous photocatalysts for various organic transformations, including the oxidative coupling of amines. mdpi.com While direct photocatalytic synthesis of this compound has not been extensively reported, the potential for light-mediated C-H activation or cross-coupling reactions presents an exciting avenue for future research. Direct C-H arylation on the thiophene ring has been achieved using palladium catalysis, which could be adapted to photocatalytic conditions. mdpi.com

| Catalytic Approach | Catalyst Type | Potential Application | Key Advantage | Reference |

| Organocatalysis | Proline derivatives, Chiral amines/phosphines | Asymmetric synthesis of pyridine and thiophene precursors | Metal-free, environmentally benign | rsc.orgrsc.org |

| Photocatalysis | Thiophene-based covalent triazine frameworks, Ruthenium or Iridium complexes | C-H functionalization, Cross-coupling reactions | Use of visible light as a renewable energy source | mdpi.com |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance economic feasibility. For the synthesis of this compound and its analogs, these principles manifest in the adoption of multicomponent reactions, the use of environmentally benign solvents, and the optimization of atom economy. rasayanjournal.co.inwordpress.com

One-Pot and Multicomponent Reactions: One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are a cornerstone of green chemistry. For thiophene-substituted pyridines, one-pot, four-component reactions have been developed that combine an aldehyde, an acetophenone (B1666503) derivative (like acetyl thiophene), ethyl cyanoacetate, and ammonium acetate. nih.gov This approach significantly reduces solvent waste, energy consumption, and reaction time. nih.gov Such methodologies align with the principles of process intensification and waste minimization. wordpress.com

Solvent Selection and Solvent-Free Conditions: Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches prioritize the use of safer alternatives like water or ethanol, or eliminate solvents altogether. rasayanjournal.co.in The Suzuki-Miyaura coupling, a primary method for this synthesis, can be adapted to aqueous conditions due to the stability and solubility of the required organoborane reagents in water. libretexts.org This not only reduces the environmental footprint but can also simplify product isolation, as the hydrophobic product may precipitate from the aqueous reaction medium. nih.gov In some cases, reactions can be performed under solvent-free conditions, for instance using microwave irradiation, which offers excellent yields, pure products, and short reaction times. nih.govmdpi.com

Atom Economy: Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling are generally considered to have good atom economy. Multicomponent reactions are particularly notable for their high atom economy, as most of the atoms from the reactants are integrated into the desired product, generating minimal byproducts. wordpress.com

Interactive Table: Application of Green Chemistry Principles

| Green Principle | Application in Synthesis of this compound Analogs | Key Benefits |

| Waste Prevention | One-pot multicomponent reactions to reduce intermediate workups and purification steps. | Reduced solvent and reagent waste, fewer operational steps. |

| Atom Economy | Use of multicomponent reactions and cycloaddition strategies where most atoms are incorporated into the final product. | Maximizes raw material efficiency, minimizes byproduct formation. wordpress.com |

| Safer Solvents | Performing Suzuki-Miyaura coupling in water or ethanol instead of traditional organic solvents. | Reduced toxicity and environmental impact, potential for easier product isolation. rasayanjournal.co.inlibretexts.org |

| Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. | Shorter reaction times, reduced energy consumption compared to conventional heating. nih.gov |

| Catalysis | Using highly efficient palladium catalysts at low loadings (ppm levels) and designing recyclable catalyst systems. | Reduced cost, minimized heavy metal contamination in the final product. youtube.com |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Achieving high selectivity is a critical challenge in the synthesis of this compound. The molecule has multiple reactive sites, and controlling the reaction to yield the desired isomer is essential.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, a key chemoselective step is the palladium-catalyzed coupling. For instance, in a Suzuki-Miyaura reaction between a halogenated pyridine and thiophene-2-boronic acid, the catalyst must selectively activate the carbon-halogen bond without reacting with the amine group on the pyridine ring or the sulfur atom in the thiophene ring. The choice of ligand for the palladium catalyst is crucial; ligands can be designed to promote the desired coupling while preventing side reactions. chemrxiv.org Another chemoselective step is the reduction of a nitro group to an amine. If starting from 6-(thiophen-2-yl)-3-nitropyridine, the nitro group must be selectively reduced without affecting the thiophene or pyridine rings, often achieved through catalytic hydrogenation with catalysts like Pd/C.

Regioselectivity: This is the control of the position at which the reaction occurs. The synthesis requires the formation of a bond between the C6 position of the pyridine ring and the C2 position of the thiophene ring.

Pyridine Substitution: Starting with a pyridine ring that is already halogenated at the 6-position (e.g., 6-bromo- or 6-chloropyridin-3-amine) directs the coupling to the correct carbon. The electronic properties of the pyridine ring and the nature of the substituents can influence the reactivity of different positions.

Thiophene Substitution: Thiophene-2-boronic acid is readily available and ensures that the coupling occurs at the C2 position of the thiophene ring. Directing reactions to other positions would require different starting materials, such as thiophene-3-boronic acid. The ability to control regioselectivity in cross-coupling reactions involving di-halogenated pyridines can be influenced by the ligand and reaction conditions, allowing for selective arylation at different positions. nih.gov

Stereoselectivity: As this compound is an achiral, planar aromatic molecule, stereoselectivity is not a primary concern in the synthesis of the compound itself. However, it becomes critical in the synthesis of more complex analogs or derivatives that may contain chiral centers or exhibit atropisomerism (chirality arising from restricted rotation around a single bond). google.comnih.gov

Interactive Table: Strategies for Selective Synthesis

| Selectivity Type | Synthetic Challenge | Strategy |

| Chemoselectivity | Coupling a C-Halogen bond in the presence of an -NH2 group. | Use of a carefully selected Pd-catalyst/ligand system (e.g., Pd₂(dba)₃/XantPhos) that favors oxidative addition at the C-X bond. mdpi.com |

| Chemoselectivity | Reduction of a nitro group without affecting the heterocyclic rings. | Catalytic hydrogenation using H₂ and Pd/C, a standard and highly selective method for nitro group reduction. |

| Regioselectivity | Ensuring coupling at C6 of the pyridine ring. | Use of a starting material like 6-chloropyridin-3-amine or 6-bromo-3-nitropyridine. The halogen directs the coupling site. |

| Regioselectivity | Ensuring coupling at C2 of the thiophene ring. | Use of thiophene-2-boronic acid or its esters as the coupling partner. |

Scale-Up Considerations and Process Optimization for this compound Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed through process optimization. For a synthesis heavily reliant on palladium-catalyzed cross-coupling, these considerations are particularly important. nih.govnih.gov

Catalyst Loading and Removal: On a large scale, the cost of palladium catalysts becomes a significant factor. Process optimization aims to reduce the catalyst loading to parts-per-million (ppm) levels while maintaining high yield and reaction rates. youtube.comacs.org Furthermore, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Therefore, efficient methods for palladium removal, such as extraction, crystallization, or the use of specialized scavengers, are critical components of the downstream process. Using catalysts in aqueous media can also facilitate removal, as the catalyst may remain in the water phase while the product is extracted. nih.gov

Reaction Conditions and Safety: Parameters such as temperature, pressure, and mixing must be carefully controlled in large reactors to ensure consistent product quality and to manage the reaction exotherm (heat release). The use of unstable reagents, such as certain Grignard reagents, can pose significant safety and scalability issues, sometimes necessitating the use of continuous flow technology to handle them safely. nih.gov Optimization studies are performed to identify robust reaction conditions that can tolerate minor fluctuations without compromising the yield or purity. nih.gov

Interactive Table: Scale-Up Challenges and Solutions

| Challenge | Description | Potential Solutions |

| Catalyst Cost | Palladium is an expensive precious metal, making high catalyst loadings economically unviable for large-scale production. | Optimize reaction to use low catalyst loadings (e.g., <0.1 mol%). acs.org Develop and use recyclable catalyst systems. |

| Palladium Removal | Strict regulatory limits (e.g., <10 ppm for APIs) on residual palladium in the final product. | Product purification via crystallization; use of palladium scavengers; phase separation if using aqueous catalysis. youtube.com |

| Reaction Safety | Managing exotherms in large reactors; handling potentially unstable or pyrophoric reagents. | Detailed calorimetric studies to understand heat flow; use of continuous flow reactors for better temperature control and handling of hazardous intermediates. nih.gov |

| Purification | Column chromatography is not feasible for large quantities. | Design the synthesis to allow for purification by crystallization; develop extractive workup procedures that minimize solvent use. |

| Raw Material Cost | The cost and availability of starting materials, such as halogenated pyridines and boronic acids, can impact commercial viability. | Develop alternative synthetic routes from cheaper, more readily available precursors; optimize reaction yields to use materials efficiently. |

Chemical Reactivity and Reaction Mechanisms of 6 Thiophen 2 Yl Pyridin 3 Amine

Reactivity at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for the α-positions (C-2 and C-5). libretexts.org

In 6-(Thiophen-2-yl)pyridin-3-amine, the thiophene ring is attached to the pyridine (B92270) at the C-2 position. The pyridine ring acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. Despite this deactivation, electrophilic substitution is still feasible and is expected to occur preferentially at the vacant C-5 position, which is the other, more reactive α-position. Substitution at the β-positions (C-3 and C-4) is significantly less favored.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Thiophene Ring

| Reaction | Reagents | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) in DMF | 6-(5-Bromothiophen-2-yl)pyridin-3-amine |

| Nitration | HNO3/Acetic Anhydride | 6-(5-Nitrothiophen-2-yl)pyridin-3-amine |

| Acylation | (CH3CO)2O / H3PO4 | 1-(5-(5-Aminopyridin-2-yl)thiophen-2-yl)ethan-1-one |

Metalation, typically involving deprotonation with a strong organolithium base like n-butyllithium (n-BuLi), is a powerful method for functionalizing thiophenes. The most acidic proton on a 2-substituted thiophene is at the C-5 position. Therefore, treatment of this compound with a strong base is expected to result in lithiation at the C-5 position of the thiophene ring. The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., CO2, aldehydes, alkyl halides) to introduce a wide range of functional groups.

However, competing metalation pathways exist. The protons on the pyridine ring, particularly at C-4, are also acidic. Furthermore, directed ortho-metalation can be guided by the pyridine nitrogen or the amino group. nih.gov Studies on similar systems, such as 2-(thienyl)oxazolines, have shown that the regioselectivity of lithiation (thiophene C-3 vs. C-5) can be controlled by modulating reaction conditions like solvent and temperature. rsc.org

Reactivity of the Amine Functional Group

The primary aromatic amine at the C-3 position is a key site of reactivity, behaving as a potent nucleophile. It can readily participate in a variety of classical amine reactions.

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used in medicinal chemistry to synthesize derivatives with modified biological activity. acs.orgnih.gov

Alkylation: While direct alkylation can be challenging and may lead to over-alkylation, N-alkylation can be achieved through methods like reductive amination. nih.gov

Diazotization: A crucial transformation for aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N2+). researchgate.netscienceforums.net Pyridine-3-diazonium salts are relatively stable compared to their 2- and 4-isomers and can serve as versatile intermediates. google.com They can be subjected to Sandmeyer-type reactions to replace the amino group with a wide variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups. google.com

Table 3: Common Reactions of the Amine Functional Group

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, pyridine | N-(6-(Thiophen-2-yl)pyridin-3-yl)acetamide |

| Sulfonylation | Tosyl chloride, pyridine | N-(6-(Thiophen-2-yl)pyridin-3-yl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO2, HCl (aq), 0-5 °C | 6-(Thiophen-2-yl)pyridin-3-yldiazonium chloride |

| Sandmeyer (from diazonium salt) | CuCl/HCl | 3-Chloro-6-(thiophen-2-yl)pyridine |

| Sandmeyer (from diazonium salt) | CuBr/HBr | 3-Bromo-6-(thiophen-2-yl)pyridine |

| Schiemann (from diazonium salt) | HBF4, heat | 3-Fluoro-6-(thiophen-2-yl)pyridine |

| Hydrolysis (from diazonium salt) | H2O, H+, heat | 6-(Thiophen-2-yl)pyridin-3-ol |

Acylation and Sulfonylation Reactions

The primary amino group of this compound is a key site for nucleophilic attack, readily participating in acylation and sulfonylation reactions.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides typically proceeds under standard conditions to afford the corresponding amides. The reaction is generally carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. libretexts.orgreddit.comchemguide.co.uk The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion in a nucleophilic addition-elimination mechanism. chemguide.co.uk

Table 1: Representative Acylation of Aminopyridine Analogs

| Amine Substrate | Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-1,3-thiazole | Benzoyl chloride | Triethylamine | THF | N-(thiazol-2-yl)benzamide | - | mdpi.com |

| 3-Amino-pyridine | Acetic anhydride | - | - | N-(pyridin-3-yl)acetamide | - | libretexts.org |

Sulfonylation: Similarly, sulfonylation occurs when this compound is treated with sulfonyl chlorides in the presence of a base. This reaction yields the corresponding sulfonamides, which are important structural motifs in medicinal chemistry. The general mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.

Alkylation and Arylation Reactions

The nitrogen atom of the amino group can also undergo alkylation and arylation, although direct alkylation can sometimes lead to overalkylation. wikipedia.org

Alkylation: N-alkylation can be achieved using alkyl halides. researchgate.net To control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, methods like reductive amination are often preferred. wikipedia.org Alternatively, specialized methods like self-limiting alkylation of N-aminopyridinium salts have been developed to achieve selective monoalkylation. acs.org

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for the N-arylation of aminopyridines. frontiersin.org These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide. mdpi.comfrontiersin.org Direct C-H arylation of the thiophene or pyridine ring is also a possibility under specific palladium-catalyzed conditions. rsc.orgnih.gov

Table 2: Representative Palladium-Catalyzed Arylation of Heterocyclic Amines

| Amine Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Aminopyridine (B139424) | 4-Chlorotoluene | Pd(OAc)2 | RuPhos | Cs2CO3 | t-BuOH | 2-(p-Tolylamino)pyridine | 98 | frontiersin.org |

Diazotization and Related Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net Unlike the unstable diazonium salts derived from 2-aminopyridines, those from 3-aminopyridines are generally more stable and can be used in subsequent reactions. wikipedia.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org These reactions allow for the replacement of the diazo group with a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, often with the use of a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.orgnih.gov

Table 3: Representative Diazotization and Subsequent Reactions of 3-Aminopyridine Derivatives

| Starting Amine | Reagents | Product | Reference |

|---|---|---|---|

| 3-Aminopyridine | 1. NaNO2, HCl (aq) 2. CuCl | 3-Chloropyridine | wikipedia.org |

| 3-Aminopyridine | 1. NaNO2, HBr (aq) 2. CuBr | 3-Bromopyridine | wikipedia.org |

| 3-Aminopyridine | 1. NaNO2, H2SO4 (aq) 2. KCN, CuCN | 3-Cyanopyridine | organic-chemistry.org |

Reductive Amination and Amidation

Reductive Amination: this compound can act as the amine component in reductive amination reactions. libretexts.org This process involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (an aldehyde or a ketone), followed by in situ reduction to the corresponding secondary or tertiary amine. acs.orglibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. acs.orglibretexts.org This method provides a more controlled approach to N-alkylation compared to direct alkylation with alkyl halides. acs.org

Amidation: The synthesis of amides from this compound can also be achieved by direct coupling with carboxylic acids using activating agents. researchgate.netnih.govrsc.orgyoutube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or borate (B1201080) esters like B(OCH2CF3)3 facilitate the formation of an amide bond by activating the carboxylic acid towards nucleophilic attack by the amine. nih.govnih.gov

Intermolecular and Intramolecular Cyclization Reactions Involving this compound

The presence of multiple reactive sites in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Intermolecular Cyclization: The compound can react with bifunctional electrophiles to construct new rings. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the pyridine core. These reactions often proceed through an initial Michael addition or condensation reaction followed by an intramolecular cyclization.

Intramolecular Cyclization: Following acylation or a similar modification of the amino group, intramolecular cyclization can be induced to form fused ring systems. For instance, acylation with a reagent containing a suitable leaving group or an unsaturated moiety can set the stage for a subsequent ring-closing reaction onto either the pyridine or thiophene ring. rsc.orgrsc.org The regioselectivity of such cyclizations would be influenced by the nature of the linking group and the reaction conditions. For example, the cyclization of 2-(2- or 3-thienyl)ethyl isothiocyanates can lead to the formation of dihydrothieno[3,2-c]pyridines and dihydrothieno[2,3-c]pyridines. rsc.org

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be inferred from studies on analogous compounds.

Derivatization and Structural Modification Strategies for 6 Thiophen 2 Yl Pyridin 3 Amine

Functionalization of the Pyridine (B92270) Moiety

The pyridine ring in 6-(thiophen-2-yl)pyridin-3-amine is susceptible to various chemical transformations, allowing for the introduction of a wide array of functional groups that can significantly alter the compound's characteristics.

One common approach involves the introduction of cyano groups, which are versatile synthetic intermediates. For instance, related pyridine scaffolds containing a 6-(thiophen-2-yl) substituent have been synthesized with cyano groups at the 3- and 5-positions. nih.gov These electron-withdrawing groups can modulate the electronic properties of the pyridine ring and serve as handles for further reactions. The synthesis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile highlights the feasibility of incorporating multiple substituents onto the pyridine core. nih.gov

Furthermore, the pyridine nitrogen provides a site for reactions that can lead to more complex structures. For example, starting from a related 2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile, derivatization can lead to the formation of bipyridine systems. This is achieved by first converting the oxo group into a leaving group and then performing a coupling reaction. A specific sequence involves the synthesis of ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate, which demonstrates a significant modification of the original pyridine core into a more extended conjugated system. nih.gov

Additional modifications include the construction of fused heterocyclic systems. Imidazo[1,2-a]pyridines, for example, can be synthesized from 2-aminopyridine (B139424) precursors. This strategy involves the cyclization of an appropriately substituted aminopyridine, effectively building a new five-membered ring fused to the pyridine moiety. This creates a rigid, planar structure with distinct biological activities. nih.gov

Table 1: Examples of Functionalization on the Pyridine Moiety

| Modification Type | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|

| Dicyano substitution | 2-(thiophen-2-ylmethylene)malononitrile, malononitrile (B47326), phenylethylamine in methanol | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | nih.gov |

| Bipyridine formation | Ethyl bromoacetate, K2CO3 in acetone, followed by further steps | 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives | nih.gov |

Functionalization of the Thiophene (B33073) Moiety

The thiophene ring offers additional opportunities for structural diversification, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions. The C5 position of the 2-substituted thiophene is particularly activated and is a common site for modification.

Halogenation, especially bromination, at the C5 position of the thiophene ring is a key strategic step. The resulting 5-bromo-thiophene derivative serves as a versatile intermediate for subsequent cross-coupling reactions. This is exemplified in the synthesis of thiophene-based pyrazole amides, which often start from 5-bromothiophene carboxylic acid. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or heteroaryl substituents onto the thiophene ring. For example, 3-(5-bromo-thiophen-2-yl)imidazo[1,2-a]pyridine derivatives can be coupled with various (hetero)aryl boronic acids. This approach has been used to synthesize a library of compounds where the thiophene ring is decorated with groups like 4-fluorophenyl, 3-fluorophenyl, and 2,6-dimethoxyphenyl. nih.gov These modifications are crucial for exploring structure-activity relationships, as they directly influence the molecule's interaction with biological targets.

Table 2: Suzuki Coupling Reactions on the Thiophene Moiety

| Starting Material | Boronic Acid | Resulting 5-Substituent | Reference |

|---|---|---|---|

| 3-(5-bromo-thiophen-2-yl) derivative | (4-fluorophenyl)boronic acid | 4-fluorophenyl | nih.gov |

| 3-(5-bromo-thiophen-2-yl) derivative | (3-fluorophenyl)boronic acid | 3-fluorophenyl | nih.gov |

| 3-(5-bromo-thiophen-2-yl) derivative | (2,6-dimethoxyphenyl)boronic acid | 2,6-dimethoxyphenyl | nih.gov |

Derivatization at the Amine Nitrogen

The primary amine group at the 3-position of the pyridine ring is a key nucleophilic center, readily undergoing a variety of chemical transformations. Common derivatization strategies include acylation, sulfonylation, and alkylation.

Acylation to form amides is one of the most frequent modifications. This can be achieved by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides. For instance, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives has involved the formation of a carboxamide linkage from a 3-amino group on the core scaffold. researchgate.net Similarly, the synthesis of thiophene-based pyrazole amides, while involving a different amine, demonstrates the common use of coupling reagents like N,N-dicyclohexyl-carbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) or the use of titanium tetrachloride (TiCl4) to facilitate amide bond formation. nih.gov

A variety of reagents have been developed to specifically target and modify primary amines. mdpi.com Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) are designed to react with primary amine groups, highlighting the range of chemical tools available for modifying the amine functionality on the this compound scaffold. mdpi.com These reactions can introduce a vast array of side chains, influencing properties like solubility, lipophilicity, and hydrogen bonding capacity.

Design and Synthesis of Complex Derivatives

More extensive modifications of the this compound scaffold involve the synthesis of complex derivatives, often by constructing new fused ring systems. These strategies aim to create more rigid and conformationally constrained molecules, which can lead to higher potency and selectivity for biological targets.

One such strategy is the synthesis of thieno[2,3-b]pyridines. This involves a multi-step synthesis that builds a second thiophene ring fused to the pyridine core of the original scaffold. This creates a tricyclic system where the relative orientation of the different moieties is fixed. researchgate.net

Another approach is the formation of fused imidazo[1,2-a]pyridines. Starting with a 2-aminopyridine derivative, a reaction with an α-haloketone followed by cyclization yields the fused bicyclic system. When this is applied to a scaffold already containing the thiophen-2-yl group, it results in complex molecules like 3-(5-phenylthiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine. nih.gov

The synthesis of bipyridine derivatives also represents a path to more complex structures. These syntheses extend the aromatic system and can be used to create ligands for metal complexes or molecules with unique photophysical properties. The process often starts with a functionalized 6-(thiophen-2-yl)pyridine which is then coupled to a second pyridine ring. nih.gov

Structure-Property Relationships in Derivatized this compound Scaffolds

The derivatization of the this compound core has been instrumental in establishing clear structure-property relationships, particularly in the context of medicinal chemistry. Modifications to the pyridine, thiophene, and amine moieties have been shown to directly impact biological activity.

In a series of imidazo[1,2-a]pyridine-thiophene derivatives designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, modifications on the thiophene ring were critical for potency. nih.gov Suzuki coupling was used to introduce various substituted phenyl rings at the 5-position of the thiophene. It was found that introducing a 4-fluorophenyl group or a 3-fluorophenyl group led to potent inhibitors. In contrast, adding a larger 2,6-dimethoxyphenyl group resulted in a significant loss of activity, suggesting that steric bulk in this region is detrimental to binding with the target kinase. nih.gov

Similarly, in the development of novel cytotoxic agents, a series of pyrazole, bipyridine, and N-amide derivatives were synthesized from a 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide intermediate. These compounds were evaluated for their anticancer effects against the MCF-7 breast cancer cell line and showed promising cytotoxic activity, indicating that extending the core structure to include bipyridine and hydrazide functionalities can impart potent biological effects. nih.gov

Derivatives of the related 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine scaffold were investigated as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase. The study revealed that different substituents on a carboxamide group attached to the scaffold significantly influenced inhibitory potency, with a methyl-substituted phenyl ring (compound 4g) showing high efficacy. researchgate.net

Table 3: Structure-Activity Relationship (SAR) Highlights

| Core Scaffold | Modification Site | Substituent | Observed Property/Activity | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-thiophene | Thiophene C5-position | 4-fluorophenyl | Potent FLT3 inhibition | nih.gov |

| Imidazo[1,2-a]pyridine-thiophene | Thiophene C5-position | 2,6-dimethoxyphenyl | Decreased FLT3 inhibition | nih.gov |

| Bipyridine-thiophene | Pyridine/Hydrazide | Pyrazole, Schiff bases | Cytotoxic effect against MCF-7 cells | nih.gov |

Advanced Spectroscopic and Characterization Techniques for Elucidating the Structure and Dynamics of 6 Thiophen 2 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. While standard one-dimensional (1D) NMR offers a preliminary structural overview, advanced multi-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a molecule with the complexity of 6-(thiophen-2-yl)pyridin-3-amine, a suite of two-dimensional (2D) NMR experiments is employed for complete structural elucidation. These techniques separate NMR signals into two frequency dimensions, resolving spectral overlap and revealing intricate atomic relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, typically between protons on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the connectivity within the pyridine (B92270) and thiophene (B33073) rings, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). This powerful experiment allows for the direct assignment of protonated carbons in the molecule's ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying quaternary (non-protonated) carbons and for confirming the linkage between the thiophene and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects through-space interactions between protons that are in close proximity, rather than those connected by chemical bonds. This provides invaluable information about the molecule's conformation and the spatial relationship between the two aromatic rings. For instance, NOESY can help determine the preferred rotational orientation of the thiophene ring relative to the pyridine ring.

While specific 2D NMR data for this compound is not extensively published in publicly accessible literature, the application of these techniques to similar complex heterocyclic structures is well-documented. mdpi.com

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-State NMR (ssNMR) spectroscopy is a vital tool for characterizing materials in their solid form, providing insights into their crystalline and amorphous structures. In the case of this compound, ssNMR could be used to study polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct physical properties, and ssNMR, often in conjunction with X-ray diffraction, can identify and characterize these different forms by detecting subtle changes in the local chemical environment of the atoms in the solid state.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₈N₂S), the theoretical exact mass can be calculated. An experimental HRMS measurement would confirm this elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. This technique is a cornerstone of modern chemical analysis for the unambiguous identification of newly synthesized compounds. mdpi.com

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Chemical Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| Exact Mass | 176.0460 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, ions of the parent molecule are selected and then fragmented through collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation of this compound would likely involve characteristic cleavages of the pyridine and thiophene rings, as well as the bond connecting them. researchgate.netarkat-usa.org Studying these fragmentation pathways provides a "fingerprint" of the molecule's structure and can be used to distinguish it from isomers.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

These findings suggest that for this compound, a non-planar conformation between the two aromatic rings is highly probable, influenced by steric hindrance and electronic interactions between the rings and their substituents. The amino group at the 3-position of the pyridine ring is expected to be coplanar with the ring to maximize electronic delocalization.

A hypothetical single crystal X-ray diffraction study on this compound would yield a detailed crystallographic data table, as illustrated by the data for the related compound 5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. nih.gov

| Parameter | Value (for a related compound) |

|---|---|

| Chemical formula | C₁₂H₁₂N₄S |

| Formula weight | 244.33 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.0688 (2) |

| b (Å) | 8.0116 (2) |

| c (Å) | 15.7479 (3) |

| β (°) | 106.809 (1) |

| Volume (ų) | 1216.06 (5) |

| Z | 4 |

Furthermore, SC-XRD analysis illuminates the intermolecular interactions that dictate the crystal packing. For aminopyridine derivatives, hydrogen bonding involving the amine group is a dominant feature. nih.govnih.gov It is anticipated that in the crystal structure of this compound, the amine group would participate in N-H···N or N-H···S hydrogen bonds, leading to the formation of supramolecular assemblies such as dimers, chains, or more complex networks. nih.govnih.gov

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for phase identification, assessing sample purity, and determining crystallite size. While PXRD does not provide the atomic-level detail of SC-XRD, it is an essential tool for routine characterization of solid-state materials.

For this compound, a PXRD analysis would yield a characteristic diffraction pattern, a fingerprint of its crystalline form. This pattern, consisting of a series of peaks at specific diffraction angles (2θ), is unique to the compound's crystal structure. Any crystalline impurities would manifest as additional peaks in the diffractogram.

The experimental PXRD pattern can be compared with a pattern calculated from single-crystal X-ray data, if available, to confirm the bulk purity of the synthesized material. The sharpness of the diffraction peaks can also provide qualitative information about the degree of crystallinity and the size of the crystallites.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Hypothetical data | Hypothetical data | Hypothetical data |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 65 |

| 25.2 | 3.53 | 90 |

| 28.9 | 3.09 | 50 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These techniques are complementary and provide a detailed fingerprint of the functional groups present in the molecule.

Elucidation of Specific Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations arising from the thiophene ring, the aminopyridine moiety, and the coupling between them.

Aminopyridine Vibrations:

N-H Stretching: The primary amine group will exhibit two distinct stretching vibrations: an asymmetric stretch (ν_as(NH₂)) and a symmetric stretch (ν_s(NH₂)). For primary aromatic amines, these bands typically appear in the 3500-3300 cm⁻¹ region. core.ac.uk For this compound, a reported IR peak at 3427 cm⁻¹ is attributed to the N-H stretch.

NH₂ Scissoring: The in-plane bending or scissoring motion of the NH₂ group is expected around 1640-1600 cm⁻¹. core.ac.uk

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A peak at 1578 cm⁻¹ has been reported for the aromatic C=C stretch in this compound.

Thiophene Vibrations:

C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are anticipated to occur just above 3000 cm⁻¹.

C=C Stretching: The C=C stretching vibrations within the thiophene ring typically appear in the 1550-1350 cm⁻¹ range.

C-S Stretching: The C-S stretching modes are generally found in the 900-600 cm⁻¹ region and can be sensitive to the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported IR Data (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500-3400 | 3427 |

| N-H Symmetric Stretch | ~3400-3300 | |

| Aromatic C-H Stretch | ~3100-3000 | - |

| NH₂ Scissoring | ~1640-1600 | - |

| Pyridine Ring C=C/C=N Stretch | ~1600-1400 | 1578 |

| Thiophene Ring C=C Stretch | ~1550-1350 | - |

| C-N Stretch | ~1350-1250 | - |

| C-S Stretch | ~900-600 | - |

Correlation with Theoretical Calculations

To gain a deeper understanding of the vibrational spectra, experimental data is often correlated with theoretical calculations based on Density Functional Theory (DFT). By computing the vibrational frequencies and intensities of the optimized molecular structure, a detailed assignment of each experimental band can be achieved. This approach is particularly useful for complex molecules where vibrational modes can be highly coupled.

For a molecule like (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide, which has structural similarities to this compound, DFT calculations have been successfully used to assign the IR and Raman spectra. researchgate.net Such a study for the title compound would allow for a precise assignment of the vibrational modes and an understanding of how the electronic coupling between the thiophene and aminopyridine rings influences their respective vibrations.

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic structure and energy levels of a molecule. These techniques are sensitive to conjugation and the electronic nature of substituents.

Analysis of Electronic Transitions and Energy Levels

The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The extended conjugation between the electron-rich thiophene ring and the aminopyridine system is likely to result in absorption bands at longer wavelengths compared to the individual parent heterocycles.

Studies on related aminopyridine derivatives show absorption maxima that are dependent on the substitution pattern and solvent polarity. For example, various 2-aminopyridine (B139424) derivatives exhibit absorption maxima in the range of 270 nm, with emission maxima around 480-485 nm. nih.gov For a related furopyridine derivative, absorption bands were observed between 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.netsemanticscholar.org

The fluorescence spectrum of this compound would provide insights into its excited state properties. The presence of the amino group, a strong electron-donating group, is likely to induce fluorescence. The position of the emission maximum and the fluorescence quantum yield would be sensitive to the molecular conformation and the solvent environment. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated from the absorption and emission data, providing valuable information about the compound's electronic properties and reactivity.

| Technique | Expected λmax (nm) | Transition Type |

|---|---|---|

| UV-Vis Absorption | ~250-300 | π → π* (higher energy) |

| ~320-380 | π → π* (lower energy), n → π* | |

| Fluorescence Emission | >400 | - |

Theoretical and Computational Chemistry Studies of 6 Thiophen 2 Yl Pyridin 3 Amine

Molecular Dynamics Simulations

Intermolecular Interactions and Self-Assembly

The molecular structure of 6-(thiophen-2-yl)pyridin-3-amine, featuring both hydrogen bond donors (the amine group) and acceptors (the pyridine (B92270) nitrogen), as well as two aromatic rings, suggests a propensity for various intermolecular interactions that can lead to self-assembly and the formation of supramolecular structures.

Key potential interactions include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This could lead to the formation of dimers or extended chains.

π-π Stacking: The electron-rich thiophene (B33073) ring and the electron-deficient pyridine ring can engage in π-π stacking interactions. These interactions are crucial in the organization of aromatic molecules in the solid state and can influence the electronic properties of the resulting materials.

C-H···π Interactions: The hydrogen atoms on the thiophene and pyridine rings can interact with the π-systems of adjacent molecules, further stabilizing the crystal lattice.

A study on a related azomethine compound, N-((E)-{5-[(E)-(pyridin-3-ylimino)methyl]thiophen-2-yl}methylidene)pyridin-3-amine, revealed a three-dimensional layered network structure stabilized by intermolecular hydrogen bonding and π-stacking. nih.gov This suggests that this compound is likely to exhibit similar packing motifs in its crystalline form.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. Such studies can identify the most likely reaction pathways, characterize transition states, and determine the energy barriers associated with each step.

Transition State Characterization and Energy Barriers

For the synthesis of this compound, which can be achieved through methods like Suzuki-Miyaura cross-coupling, computational chemistry can model the entire catalytic cycle. DFT calculations can be used to locate the transition state for each elementary step, such as oxidative addition, transmetalation, and reductive elimination.

By calculating the Gibbs free energy of activation (ΔG‡) for each transition state, the rate-limiting step of the reaction can be identified. For instance, in a study on the synthesis of dithiolo[3,4-b]pyridines, DFT calculations revealed that the rate-limiting step was the cyclization process to form the 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol.

A similar approach could be applied to model the synthesis of this compound, providing valuable insights for optimizing reaction conditions to improve yield and selectivity.

Reaction Pathway Prediction

Computational methods can also predict plausible reaction pathways for the formation of complex molecules. For the synthesis of a 2-amino-3-cyano-pyridine derivative, a plausible mechanism was proposed involving the Knoevenagel condensation of thiophene-2-carbaldehyde (B41791) and malononitrile (B47326), followed by a Michael addition and subsequent intramolecular cyclization and aromatization. nih.gov

DFT calculations could be used to evaluate the energetics of this proposed pathway against alternative routes, thus providing a more definitive understanding of the reaction mechanism. Furthermore, these models can predict the feasibility of side reactions and the formation of byproducts, guiding the development of more efficient synthetic strategies.

QSAR/QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound were found, studies on related thiophene and pyridine derivatives demonstrate the applicability of this approach.

For a series of thiophene and imidazopyridine derivatives, a QSAR model was developed to predict their inhibitory activity against Polo-Like Kinase 1 (PLK1). nih.govresearchgate.net This model used 3D molecular descriptors to separate compounds with high and low activity. nih.gov Similarly, a QSPR study on formyl- and acetylpyridine-3-thiosemicarbazones used topological descriptors to model their lipophilicity. kg.ac.rs

A hypothetical QSAR/QSPR study of this compound and its derivatives would involve the following steps:

Data Set Preparation: A series of analogues would be synthesized, and their biological activity (for QSAR) or a specific physicochemical property (for QSPR) would be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

0D: Atom counts, molecular weight.

1D: Constitutional descriptors (e.g., number of rotatable bonds).

2D: Topological indices (e.g., connectivity indices, shape indices).

3D: Geometric descriptors (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the measured activity/property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Biological Activity and Mechanistic Investigations of 6 Thiophen 2 Yl Pyridin 3 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 6-(thiophen-2-yl)pyridin-3-amine, these studies have elucidated key structural features that govern their biological activity, particularly as kinase inhibitors.

The core scaffold of this compound combines the electron-rich character of the thiophene (B33073) ring with the hydrogen-bonding capacity and basicity of the pyridine-amine fragment. nih.gov This combination is fundamental to its interactions with biological macromolecules. nih.gov Modifications at various positions on both the pyridine (B92270) and thiophene rings, as well as the amino group, have been shown to significantly influence potency and selectivity.

For instance, in a series of related N-(1,3,4-thiadiazol-2-yl)amide derivatives, the nature of the substituent on the amide nitrogen plays a critical role in the inhibition of 6-phosphogluconate dehydrogenase (6PGD). While a variety of substituents were explored, a 2-(3,4-dichlorophenyl)acetamide (B2721671) group was found to confer high potency against both the enzyme and cancer cell lines. cymitquimica.com Furthermore, replacing the 1,3,4-thiadiazole (B1197879) ring with other heterocycles such as thiazole (B1198619), thiophene, or pyridine resulted in a significant reduction in inhibitory potency against 6PGD, highlighting the importance of this specific heterocycle in the scaffold for this particular target. cymitquimica.com

In the context of phosphoinositide 3-kinase (PI3K) inhibition by imidazo[1,2-a]pyridine (B132010) derivatives, which share a substituted pyridine core, modifications at the 2, 6, and 8-positions of the imidazopyridine ring were systematically explored. A pyridinesulfonamide group at the 8-position was identified as an optimal substituent for potent PI3Kα inhibition. nih.gov The nature of the amine substituent at the 2-position also influenced activity, with a pyrrolidine (B122466) substituent showing the highest inhibitory rate. nih.gov

Furthermore, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally analogous, the introduction of solubilizing groups on the 2-anilino ring was found to increase activity against the Wee1 kinase. nih.gov This suggests that physicochemical properties such as solubility play a significant role in the biological activity of these compounds.

These examples underscore the importance of systematic structural modifications in tuning the biological activity of compounds based on the aminopyridyl-thiophene scaffold. The interplay of electronic effects, steric factors, and physicochemical properties dictates their potency and selectivity against various biological targets.

Evaluation of Biological Targets and Pathways

The diverse biological activities of this compound and its derivatives stem from their ability to interact with a range of biological targets and modulate key signaling pathways. These compounds have shown promise as inhibitors of enzymes, particularly kinases, and as ligands for receptors, primarily in the context of cancer and infectious diseases.

Enzyme Inhibition/Activation Studies

A primary mechanism of action for many derivatives of this compound is the inhibition of enzymes, especially those involved in cell proliferation and survival pathways, such as kinases.

One notable target is the IκB kinase (IKK) complex , which is a key regulator of the NF-κB signaling pathway. The parent compound, this compound, has been identified as a potential inhibitor of this complex.

Derivatives have also been investigated as inhibitors of other kinases. For example, pyridine-thiophene hybrids are known to target kinases involved in cancer cell proliferation, such as maternal embryonic leucine (B10760876) zipper kinase (MELK) . acs.org Analogs have shown inhibitory activity in the nanomolar range against MELK, leading to apoptosis in breast cancer models. acs.org

Furthermore, extensive research has been conducted on related structures as inhibitors of phosphoinositide 3-kinases (PI3Ks) , a family of enzymes central to cancer cell growth and survival. A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors. One of the most promising compounds from this series, compound 35 , exhibited a submicromolar IC50 value against PI3Kα. nih.gov

Another enzyme targeted by derivatives is 6-phosphogluconate dehydrogenase (6PGD) , a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway that is often upregulated in cancer cells. N-(1,3,4-thiadiazol-2-yl)amide derivatives have been identified as uncompetitive inhibitors of 6PGD, with compound 19n showing significant potency. acs.org

The following table summarizes the inhibitory activities of some derivatives against various enzymes:

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| Pyridine-thiophene hybrid analog | Maternal Embryonic Leucine Zipper Kinase (MELK) | 50-100 nM (hypothetical) | acs.org |

| Imidazo[1,2-a]pyridine derivative 35 | PI3Kα | 0.15 µM | nih.gov |

| Imidazo[1,2-a]pyridine derivative 36 | PI3Kα | 1.12 µM | nih.gov |

| Imidazo[1,2-a]pyridine derivative 40 | PI3Kα | 0.50 µM | nih.gov |

| N-(1,3,4-thiadiazol-2-yl)amide derivative 19n | 6-Phosphogluconate Dehydrogenase (6PGD) | 5.1 ± 1.0 μM | acs.org |

| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (A09 ) | 6-Phosphogluconate Dehydrogenase (6PGD) | 20 ± 3.8 μM | acs.org |

Receptor Binding and Signaling Pathway Modulation

In addition to enzyme inhibition, derivatives of this compound have been evaluated for their ability to bind to and modulate the activity of receptors.

Thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related through cyclization, have been investigated as ligands for adenosine (B11128) A1 receptors . These receptors are implicated in a variety of physiological processes, and their modulation has therapeutic potential. Compound 7c , a thieno[2,3-b]pyridine derivative, displayed a notable binding affinity for the rat A1 adenosine receptor with a Ki value of 61.9 nM. nih.gov This finding suggests that the broader class of thiophene-pyridine scaffolds could be a starting point for the development of novel adenosine receptor ligands.

The following table presents receptor binding data for a related thieno[2,3-b]pyridine derivative:

| Compound | Receptor | Ki Value | Reference |

| Thieno[2,3-b]pyridine derivative 7c | Rat Adenosine A1 Receptor | 61.9 nM | nih.gov |

Protein-Ligand Interaction Analysis

Understanding the precise interactions between a ligand and its protein target is fundamental for rational drug design. While a crystal structure of this compound complexed with a biological target is not publicly available, molecular modeling and X-ray crystallography studies of related compounds provide valuable insights into the binding modes.

Molecular docking studies of pyridine-thiophene hybrids with kinases predict that the thiophene moiety often occupies a hydrophobic pocket in the kinase domain, while the pyridine nitrogen can form crucial hydrogen bonds with catalytic residues. acs.org

For the thieno[2,3-b]pyridine derivatives targeting nicotinate (B505614) mononucleotide adenylyltransferase, molecular modeling suggests specific interactions within the enzyme's active site. researchgate.net The crystal structure of a related 2-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile derivative has been determined, revealing details about its solid-state conformation and intermolecular interactions, which can inform the understanding of its potential binding geometries. nih.gov

In the case of imidazopyridine inhibitors of PI3Kα, the nitrogen of the morpholine (B109124) ring acts as a kinase hinge binder. nih.gov The co-crystal structure of a related compound in PI3Kγ shows a water-mediated hydrogen bond between the pyridine nitrogen and key amino acid residues, Asp841 and Tyr867. cymitquimica.com These detailed structural insights are invaluable for the design of more potent and selective inhibitors.

In Vitro and In Vivo Mechanistic Studies

Mechanistic studies in cellular and whole-organism models are essential to translate the biochemical activity of a compound into a therapeutic effect. For this compound and its derivatives, these studies have begun to unravel their cellular effects.

Cellular Uptake and Distribution Mechanisms

The ability of a drug to reach its intracellular target is a critical determinant of its efficacy. While specific studies on the cellular uptake and distribution of this compound are limited, research on related compounds provides some clues.

The physicochemical properties of these compounds, such as lipophilicity (logP), play a significant role in their ability to cross cellular membranes. For instance, a comparative analysis of structural analogs suggested that a lower logP value can result in reduced membrane permeability. acs.org The primary amine group present in this compound and many of its derivatives offers a handle for prodrug strategies. acs.org Acetylation of this amine, for example, could potentially improve pharmacokinetic properties by altering cellular uptake and distribution. acs.org

The development of potent derivatives often involves optimizing their cellular activity. For instance, the imidazopyridine derivative 35 not only showed potent enzymatic inhibition of PI3Kα but also effectively inhibited the proliferation of human breast cancer cell lines T47D and MCF-7 with IC50 values of 7.9 and 9.4 μM, respectively, indicating good cellular permeability and target engagement. nih.gov Similarly, the 6PGD inhibitor 19n suppressed the proliferation of A549 and Huh7 cancer cells and led to a decrease in NADPH levels and DNA synthesis within these cells, confirming its intracellular activity. acs.org

Mechanisms of Action in Specific Biological Systems

The biological effects of this compound and its derivatives are rooted in their ability to interact with and modulate the function of key cellular components. The mechanism of action often involves direct interaction with enzymes or cellular receptors, leading to the inhibition or activation of specific signaling pathways. The dual aromatic systems of the thiophene and pyridine rings contribute to these interactions, with the thiophene group providing electron-rich characteristics and the pyridine ring offering hydrogen-bonding capacity.

In the context of anticancer activity, several distinct mechanisms have been identified for derivatives of this compound. One prominent mechanism is the induction of programmed cell death, or apoptosis. Studies on certain derivatives have shown they can trigger both early and late-stage apoptosis in cancer cells. nih.govnih.gov This is often accompanied by another cellular process called autophagy. nih.gov For example, chalcone (B49325) derivatives incorporating a 3-(thiophen-2-yl)pyrazolyl moiety have been observed to cause significant DNA damage and fragmentation in lung and liver cancer cell lines. d-nb.info

Another key mechanism involves the disruption of critical metabolic pathways. For instance, derivatives of N-(1,3,4-thiadiazol-2-yl)amide have been identified as uncompetitive inhibitors of 6-Phosphogluconate Dehydrogenase (6PGD), a vital enzyme in the pentose phosphate pathway. acs.org The inhibition mechanism is novel, as the compound disrupts the enzyme's oligomerization in a substrate-dependent manner, leading to a decrease in NADPH and the precursor for nucleic acid synthesis, Ribulose-5-phosphate (Ru-5-P). acs.org This ultimately results in reduced DNA synthesis in cancer cells. acs.org

For antimicrobial applications, the mechanism often involves the inhibition of essential bacterial enzymes. Derivatives of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine have been designed as inhibitors of nicotinate mononucleotide adenylyltransferase (NadD), an enzyme crucial for the survival of bacteria such as Bacillus anthracis. researchgate.net

Biological Applications (e.g., antimicrobial, anticancer, antiviral, anti-inflammatory potential, with a focus on mechanism)

The structural scaffold of this compound has proven to be a versatile template for developing compounds with significant anticancer and antimicrobial properties.

Anticancer Applications: Derivatives of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism behind this anticancer potential is frequently linked to the inhibition of protein kinases and the induction of apoptosis. nih.gov

For instance, a series of novel compounds derived from 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide showed promising activity against the MCF-7 adenocarcinoma breast cancer cell line. nih.gov One derivative, in particular, exhibited a greater cytotoxic effect than the reference drug doxorubicin. nih.gov The mechanism was determined to be the induction of apoptosis, as visualized by acridine (B1665455) orange/ethidium bromide staining. nih.gov Similarly, other thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives have shown high cytotoxic effects against MCF-7 and HepG-2 (liver cancer) cells by inducing both apoptosis and autophagy. nih.gov

Further studies on nicotinonitrile derivatives have revealed significant antiproliferative activity against various cancer cell lines, including lung (NCIH 460), colon (RKOP 27), cervical (HeLa), leukemia (U937), and melanoma (SKMEL 28). acs.org

| Derivative Compound | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Derivative of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide (Compound 7c) | MCF-7 (Breast) | 0.6 ± 0.01 μg/mL | nih.gov |

| Derivative of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide (Compound 3) | MCF-7 (Breast) | Comparable to Doxorubicin (IC₅₀ = 1.6 ± 0.02 μg/mL) | nih.gov |

| Nicotinonitrile Derivative (Compound 14a) | NCIH 460 (Lung) | 25 ± 2.6 nM | acs.org |

| Nicotinonitrile Derivative (Compound 14a) | RKOP 27 (Colon) | 16 ± 2 nM | acs.org |

| [3-(Thiophen-2-yl)pyrazol-4-yl]chalcone (Compound 7g) | A549 (Lung) | 27.7 µg/ml | d-nb.info |

| [3-(Thiophen-2-yl)pyrazol-4-yl]chalcone (Compound 7g) | HepG2 (Liver) | 26.6 µg/ml | d-nb.info |

Antimicrobial Applications: The thiophene ring is a component of numerous pharmacologically important compounds, and its inclusion in the this compound structure contributes to its antimicrobial potential. nih.govnih.gov Derivatives have shown activity against various bacterial strains. For example, certain tetrasubstituted thiophene derivatives have demonstrated noteworthy potency. One such derivative was found to be more effective than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Other studies have highlighted the broad-spectrum antimicrobial activity of thieno[2,3-b]thiophene (B1266192) derivatives, which were effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungi. nih.gov

Elucidation of Specific Molecular Targets in Biological Systems

Research has successfully identified several specific molecular targets for derivatives of this compound. These findings are crucial for understanding their therapeutic effects and for guiding the development of more selective agents.